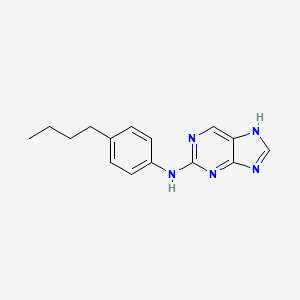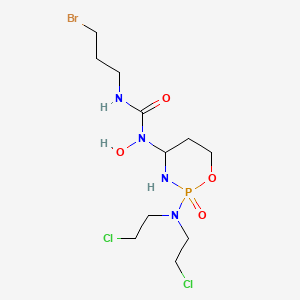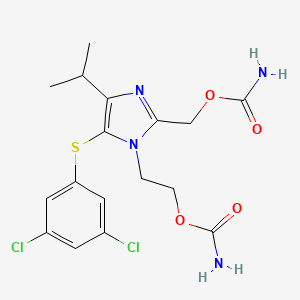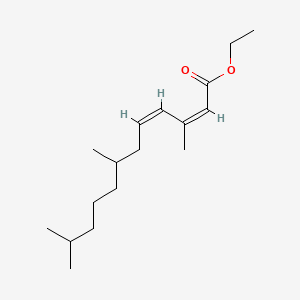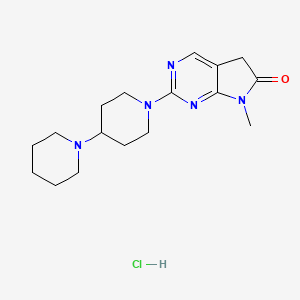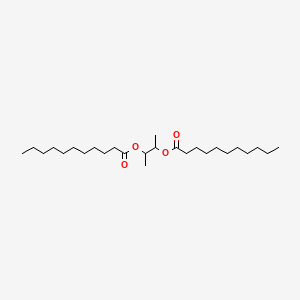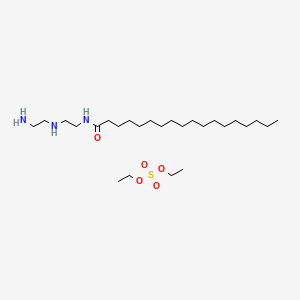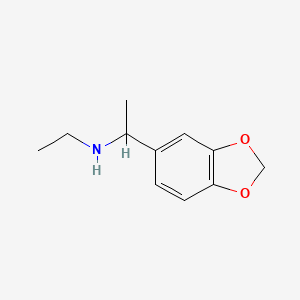
3,4-Methylenedioxyethylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxyethylamphetamine, also known as MDEA, is a psychoactive drug belonging to the substituted amphetamine and substituted methylenedioxyphenethylamine classes. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness. MDEA is structurally similar to other well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyethylamphetamine typically involves the following steps:
Formation of the Methylenedioxy Ring: This is achieved by reacting safrole or isosafrole with a halogenating agent to form 3,4-methylenedioxyphenyl-2-propanone.
Reductive Amination: The intermediate is then subjected to reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production methods for MDEA are similar to those used for other substituted amphetamines. These methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Methylenedioxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: MDEA can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert MDEA to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the MDEA molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
3,4-Methylenedioxyethylamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
Medicine: Investigated for potential therapeutic uses in psychotherapy, particularly for conditions like post-traumatic stress disorder (PTSD).
Industry: Used in the synthesis of other chemical compounds and as a research tool in pharmacology
Mecanismo De Acción
3,4-Methylenedioxyethylamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release into the synaptic cleft, enhancing neurotransmission and producing empathogenic and psychoactive effects .
Comparación Con Compuestos Similares
3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic and stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): Has both empathogenic and psychedelic properties.
3,4-Methylenedioxypropylamphetamine (MDPA): Similar in structure but with different pharmacological effects.
Uniqueness of MDEA: MDEA is unique in its balance of empathogenic and stimulant effects, which are generally milder and shorter-lasting compared to MDMA. This makes it a potential alternative for individuals who may not respond well to MDMA or who require a different therapeutic profile .
Propiedades
Número CAS |
121734-66-5 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
Clave InChI |
UOKBMEQKXXANRQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


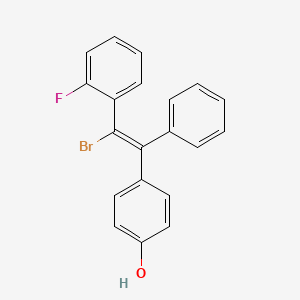

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

